molecular formula C5H9N3 B572419 (R)-Piperazine-2-carbonitrile CAS No. 1217839-54-7

(R)-Piperazine-2-carbonitrile

Cat. No.: B572419
CAS No.: 1217839-54-7
M. Wt: 111.148
InChI Key: FXGJYEBAJZLAJX-YFKPBYRVSA-N
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Description

®-Piperazine-2-carbonitrile is a chiral compound with the molecular formula C5H9N3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Piperazine-2-carbonitrile typically involves the reaction of piperazine with cyanogen bromide or other cyanating agents under controlled conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the production of ®-Piperazine-2-carbonitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: ®-Piperazine-2-carbonitrile can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of substituted piperazine derivatives. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized piperazine derivatives.

    Reduction: Amine derivatives of piperazine.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

®-Piperazine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: ®-Piperazine-2-carbonitrile is investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for drugs targeting the central nervous system.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-Piperazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Piperazine: The parent compound of ®-Piperazine-2-carbonitrile, used in various pharmaceutical applications.

    N-Methylpiperazine: A derivative of piperazine with a methyl group attached to one of the nitrogen atoms.

    Piperazine-2-carboxamide: Another derivative of piperazine with a carboxamide group instead of a carbonitrile group.

Uniqueness: ®-Piperazine-2-carbonitrile is unique due to its chiral nature and the presence of the carbonitrile group, which imparts distinct chemical and biological properties

Biological Activity

(R)-Piperazine-2-carbonitrile is a chiral compound characterized by its piperazine ring and a carbonitrile group at the second position. This unique structure contributes to its potential biological activity, particularly in pharmacological applications. The compound has garnered interest due to its interactions with various biological systems, suggesting possible therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C5H9N3
  • Molecular Weight : 111.15 g/mol
  • Structural Features :
    • Chiral configuration influencing biological interactions.
    • Presence of nitrogen atoms in the piperazine ring enhances reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Neuropharmacology :
    • Compounds with piperazine moieties are often explored for their potential as antipsychotic , antidepressant , and anxiolytic agents. The specific effects of this compound on neurotransmitter receptors are still under investigation, but its structural characteristics suggest efficacy in modulating neurological pathways .
  • Anticonvulsant Properties :
    • Derivatives of piperazine have been studied for their potential as anticonvulsants. They may modulate voltage-gated sodium channels, which are crucial for nerve impulse transmission.
  • Anticancer Activity :
    • Preliminary studies have shown that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to the piperazine structure demonstrated significant activity against HeLa and HepG2 cell lines, indicating a potential role in cancer therapy .

Table 1: Summary of Biological Activities of Piperazine Derivatives

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
This compoundAnticonvulsantN/AN/A
Piperazine derivative AAnticancerHeLa1.02
Piperazine derivative BAnticancerHepG24.12
Piperazine derivative CAntipsychoticN/AN/A

The mechanisms by which this compound exerts its biological effects are primarily linked to its ability to interact with various neurotransmitter systems and ion channels:

  • Neurotransmitter Receptors : The piperazine structure allows for interaction with serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.
  • Ion Channel Modulation : Its potential to modulate voltage-gated sodium channels may provide insights into its anticonvulsant properties.

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound, including:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the detailed mechanisms of action at the molecular level.
  • Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Properties

IUPAC Name

(2R)-piperazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGJYEBAJZLAJX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659966
Record name (2R)-Piperazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217839-54-7
Record name (2R)-Piperazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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